
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline
Overview
Description
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is a chemical compound with the CAS Number: 1263378-67-1 . It has a unique structure that enables diverse applications in various fields. This compound is often used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is represented by the linear formula: C14H18BrNO3 . The InChI Code for this compound is 1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8,12,17H,6-7H2,1-3H3 .
Physical And Chemical Properties Analysis
The physical form of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is a white solid . Its molecular weight is 328.21 .
Scientific Research Applications
Synthesis and Chemical Properties
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds due to its reactive sites, which allow for various modifications and functionalizations. Its application spans the synthesis of diuretic agents, where the introduction of a bromo substituent significantly enhances diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013). Additionally, the molecule serves as a precursor in the formation of complex structures through reactions such as molecular rearrangement, contributing to the diversity of quinoline derivatives with potential biological activities (Klásek, Kořistek, Sedmera, & Halada, 2003).
Role in Drug Synthesis and Pharmacological Research
This compound's utility extends to pharmacological research, where its derivatives are explored for various therapeutic effects. For example, studies have demonstrated the potential of quinoline derivatives as strong diuretic agents, indicating their utility in developing new hypertension remedies (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018). Another research avenue explores the synthesis of 2-aroylfuro[3,2-c]quinolines from quinolone-based chalcones, investigating their antioxidant and anticholinesterase activities, which are crucial in addressing neurodegenerative disorders (Ferreira, Cardoso, Almeida Paz, Silva, & Silva, 2020).
Environmental and Material Science Applications
Beyond pharmaceuticals, 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline and its derivatives find relevance in material science and environmental applications. They contribute to the development of corrosion inhibitors for metals, showcasing the versatility of quinoline derivatives in industrial applications. Research in this area aims to enhance the longevity and durability of metal structures, highlighting the compound's significance beyond the realm of medicine (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).
Mechanism of Action
properties
IUPAC Name |
tert-butyl 7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8,12,17H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPKXJSJKSGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




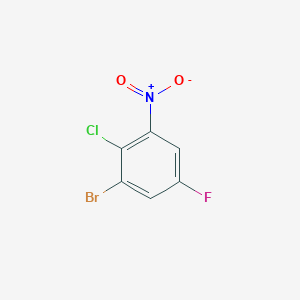
![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)
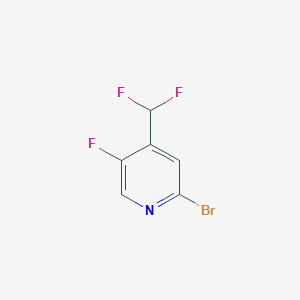

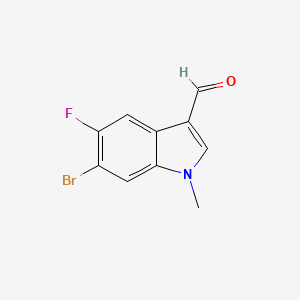

![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)
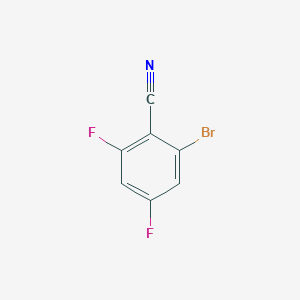
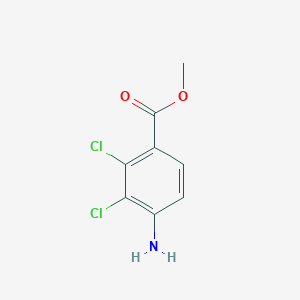
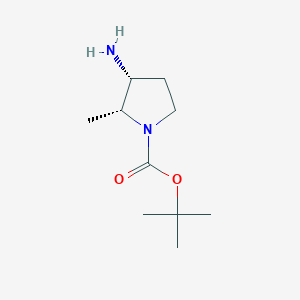
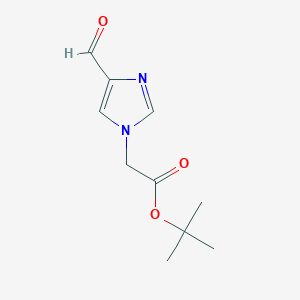
amino}cyclobutane-1-carboxylic acid](/img/structure/B1381724.png)
